molecular formula C9H14ClN3 B12450429 6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride

6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride

Cat. No.: B12450429
M. Wt: 199.68 g/mol
InChI Key: ODPXQVAPKHBZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride is a functionalized tetrahydroquinazoline derivative of high interest in medicinal chemistry and drug discovery research. Tetrahydroquinazoline scaffolds are recognized as privileged structures in the development of biologically active compounds . Researchers can utilize this chemical as a key synthetic intermediate or precursor for the construction of more complex polyheterocyclic systems. Its potential research applications are primarily derived from the observed biological activities of structurally similar molecules. For instance, certain tetrahydroquinoline analogues have demonstrated significant antiproliferative properties in biological screenings against a panel of human cancer cell lines, with some compounds acting through the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production . Other related quinazoline-based molecules have been investigated for their role as enzyme inhibitors, interacting with specific targets such as queuine tRNA-ribosyltransferase . This suggests that this compound holds substantial value as a building block for researchers working in areas such as anticancer agent development, enzyme inhibition studies, and the synthesis of novel chemical libraries for high-throughput screening.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-6-11-5-7-4-8(10)2-3-9(7)12-6;/h5,8H,2-4,10H2,1H3;1H

InChI Key

ODPXQVAPKHBZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)N.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Aminoamidines with Cyclohexanone Derivatives

A robust method involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (DMF, NaH, 60°C). This approach yields 5,6,7,8-tetrahydroquinazoline scaffolds with C2-methyl groups via in situ protection-deprotection sequences. For example:

  • Step 1 : Reaction of tert-butyl α-aminoamidine with 2-methyl-1,3-cyclohexanedione generates a bicyclic intermediate.
  • Step 2 : Acidic hydrolysis (HCl/EtOH) removes the tert-butyloxycarbonyl (Boc) group, yielding the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt.

Key advantages include high regioselectivity (>90%) and scalability. Yields range from 75–88% after crystallization.

Reductive Amination of 6-Oxo Precursors

Catalytic hydrogenation or borohydride-mediated reduction of 6-oxo-tetrahydroquinazolines provides direct access to the amino group. A representative protocol:

  • Substrate : 6-Oxo-2-methyl-5,6,7,8-tetrahydroquinazoline.
  • Reagent : Sodium cyanoborohydride (NaBH3CN) in methanol with ammonium acetate.
  • Conditions : 25°C, 48 hours under nitrogen.
  • Yield : 68–72% after HCl salt formation.

This method avoids harsh nitration-reduction steps, preserving the methyl group’s integrity.

Halogenation-Cyclization Sequences

A patent route outlines a two-step halogenation-cyclization strategy:

  • Amidation : 2-Chloro-5-nitrobenzoic acid reacts with methylamine to form N-methyl-2-chloro-5-nitrobenzamide.
  • Cyclization : Treatment with formamidine acetate in xylene at 120°C induces cyclization, yielding 6-nitro-2-methyltetrahydroquinazoline.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to amine, followed by HCl quenching to isolate the hydrochloride salt.

Optimization Note : Using ZnCl2 as a Lewis acid increases cyclization efficiency (yield: 82–90%).

Critical Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require higher temperatures (80–120°C).
  • Non-polar solvents (toluene, xylene) favor halogen displacement in cyclization steps, reducing side products.

Catalytic Systems

  • Lewis acids (e.g., ZnCl2, FeCl3) improve electrophilic activation of carbonyl groups, critical for ring closure.
  • Palladium catalysts (10% Pd/C) enable selective nitro reduction without over-hydrogenation of the quinazoline core.

Analytical Characterization and Purity Control

Spectroscopic Data

  • 1H NMR (D2O, 400 MHz): δ 2.31 (s, 3H, CH3), 2.65–2.72 (m, 2H, H5), 2.89–2.94 (m, 2H, H8), 3.45 (br s, 2H, H6/H7), 7.21 (s, 1H, NH2).
  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

Salt Formation

  • Hydrochloride Isolation : The free base is dissolved in anhydrous EtOH, treated with HCl gas, and crystallized at 4°C.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Cyclocondensation 75–88% >98% Scalable, mild conditions
Reductive Amination 68–72% >99% Avoids nitro intermediates
Halogenation-Cyclization 82–90% >99.5% High regioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : The halogenation-cyclization route uses low-cost formamidine salts and recyclable solvents (xylene).
  • Environmental Impact : NaBH3CN in reductive amination generates less waste compared to catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

It appears that there is no information about the specific compound "6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride" within the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Related Research on Tetrahydroquinazolines and Tetrahydroquinolines

Tetrahydroquinazolines:

  • Synthesis and Potential Antitubercular/Antidiabetic Applications: A novel series of 5,6,7,8-tetrahydroquinazolines can be synthesized using α-aminoamidines reacting with bis-benzylidene cyclohexanones under mild conditions with excellent yields . Molecular docking studies suggest these compounds have high binding affinity toward essential enzymes of Mycobacterium tuberculosis (DHFR, MtPanK, and MtDprE1) and may be promising antitubercular agents. These compounds also show predicted high inhibition activity against β-glucosidase, suggesting a potential novel scaffold for diabetes treatment .
  • Functionalization: The tetrahydroquinazoline derivatives have protecting groups at the C2-tert-butyl moiety of the quinazoline ring that can be cleaved, allowing further functionalization .
  • Preparation: Unprotected 5,6,7,8-tetrahydroquinazolines can be obtained and used as building blocks for synthetic purposes .

Tetrahydroquinolines:

  • Antitumor treatment: Some researchers have focused on using tetrahydroquinoline derivatives for tumor treatment .
  • Biological properties: New chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have demonstrated significant IC50 values against selected cells, influencing cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Quinazolines and Quinazolinones:

  • PI3K/HDAC Inhibitors: Quinazolin-4-one based hydroxamic acids have been designed and synthesized as novel dual PI3K/HDAC inhibitors . Some compounds showed good antiproliferative activity against multiple cancer cell lines .
  • Structure-Activity Relationship: 5-substituted quinazolinones were more potent than 4-substituted quinazolines for PI3K and HDAC enzyme inhibition .

Hybrids

  • Antiproliferative activity: Certain 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl) derivatives have been assessed in vivo for their antiproliferative activity on MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells . Some derivatives exhibited outstanding cytotoxicity against MCF-7 and significant activity against the HT-29 cell line .

Cosmetics

  • Cosmetic Product Safety and Efficacy: Cosmetic products undergo thorough investigation for safety and effectiveness, following guidelines such as the European Union Directive (1223/2009) .
  • Topical Formulations: Experimental designs can optimize the development of stable, safe, and effective cosmetic products, with experimental designs identifying the influence of raw materials .

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs of 6-amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Activities
This compound (DS606) C₉H₁₄ClN₃ 2-methyl, 6-amino 199.69 Improved solubility (HCl salt)
6-Amino-5,6,7,8-tetrahydro-2-(methylthio)quinazoline hydrochloride (DS605) C₉H₁₄ClN₃S 2-methylthio, 6-amino 231.75 Increased lipophilicity
6-Amino-5,6,7,8-tetrahydroquinazoline hydrochloride (DS607) C₈H₁₂ClN₃ 2-unsubstituted, 6-amino 185.66 Baseline activity comparison
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline C₈H₈Cl₂N₂ 2,4-dichloro 203.07 Anti-parasitic/anti-tumor activity
6-Methylquinazoline-2-carboxylic acid hydrochloride C₁₀H₉ClN₂O₂ 2-carboxylic acid, 6-methyl 224.65 Enhanced water solubility

Key Observations :

Substituent Effects: Hydrophilicity: The 6-amino group in DS606 enhances water solubility, particularly as a hydrochloride salt. Bioactivity: 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines (from ) demonstrate anti-tumor activity, suggesting that bulkier 2-position substituents (e.g., aryl groups) may enhance target binding compared to DS606’s methyl group .

Synthetic Accessibility: DS606 and its analogs are synthesized via α-aminoamidine cyclization (), yielding moderate-to-high purity products. However, halogenated derivatives (e.g., 2,4-dichloro) require multistep reactions, increasing synthetic complexity .

Pharmacokinetic Considerations :

  • The carboxylic acid group in 6-methylquinazoline-2-carboxylic acid hydrochloride (C₁₀H₉ClN₂O₂) significantly boosts solubility but may limit blood-brain barrier penetration compared to DS606 .

Biological Activity

6-Amino-5,6,7,8-tetrahydro-2-methylquinazoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological effects, and potential therapeutic applications of this compound, based on recent research findings.

Synthesis

The synthesis of 6-amino-5,6,7,8-tetrahydroquinazolines typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method has been shown to yield high amounts of the desired products with minimal by-products. The presence of protecting groups allows for further functionalization, enhancing the compound's potential for drug development .

Antitubercular Activity

Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydroquinazoline exhibit notable activity against Mycobacterium tuberculosis. Molecular docking studies reveal high binding affinities to essential enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). These interactions suggest that these compounds could serve as potential candidates for developing new antitubercular agents targeting multidrug-resistant strains .

Antidiabetic Activity

The compounds have also shown promising inhibitory activity against β-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is significant for managing diabetes and related metabolic disorders. The docking studies indicated that several tetrahydroquinazoline derivatives bind effectively to β-glucosidase, suggesting their utility in diabetes treatment .

Anti-inflammatory and Antioxidant Properties

Several studies have reported that tetrahydroquinazoline derivatives possess anti-inflammatory and antioxidant properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various chronic diseases. For instance, certain derivatives have been shown to reduce inflammation in RAW264.7 macrophage cells .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of synthesized tetrahydroquinazoline derivatives against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced activity .

Case Study 2: Antidiabetic Effects

In another investigation, a series of tetrahydroquinazoline derivatives were tested for their ability to inhibit β-glucosidase. Compounds demonstrated IC50 values ranging from 0.5 to 5 μM, outperforming standard antidiabetic agents like acarbose. The study concluded that these compounds could be further developed as novel antidiabetic medications .

Research Findings Summary

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (μM)Activity
3aDHFR-9.30.9High
3bMtPanK-9.01.2Moderate
3cMtDprE1-9.60.7High
3dβ-Glucosidase-10.42.5High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.